molecular formula C6H5ClO2S B8519063 4-Chloro-2-methylthiophene-3-carboxylic acid

4-Chloro-2-methylthiophene-3-carboxylic acid

Cat. No. B8519063
M. Wt: 176.62 g/mol
InChI Key: TUEXJRSUTXRLBA-UHFFFAOYSA-N
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Patent
US08969363B2

Procedure details

To a mixture of ethyl 4-chloro-2-methylthiophene-3-carboxylate (F-6) (4.98 g, 24.3 mmol, 1.0 eq) in EtOH (50 mL) ar RT, aqueous NaOH solution (20%, 14.6 g, 73.0 mmol, 3.0 eq) is added and the resulting mixture is stirred at reflux for 1 h. The mixture is allowed to cool to RT and concentrated in vacuo. The residue is poured into ice water (30 mL) and neutralized with concentrated HCl to adjust the pH to 1-2 while keeping the temperature below 5° C. The precipitate is collected by filtration, rinsed with H2O (80 mL) and dried in vacuo to afford the product, 4-chloro-2-methylthiophene-3-carboxylic acid (F-7).
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]([O:10]CC)=[O:9])=[C:4]([CH3:7])[S:5][CH:6]=1.[OH-].[Na+]>CCO>[Cl:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[C:4]([CH3:7])[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
ClC=1C(=C(SC1)C)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ar RT
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is poured into ice water (30 mL) and neutralized with concentrated HCl
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
rinsed with H2O (80 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(SC1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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